
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is a derivative of Lovastatin, a well-known cholesterol-lowering agent. The presence of tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves multiple steps. One of the key steps is the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride (TBDMS-Cl). This reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) to proceed efficiently . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the protected product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic benefits, particularly in the context of cholesterol management and cardiovascular health.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, making it effective in managing hypercholesterolemia.
Comparación Con Compuestos Similares
Similar Compounds
Lovastatin: The parent compound, primarily used as a cholesterol-lowering agent.
Simvastatin: A derivative of Lovastatin with similar cholesterol-lowering properties.
Atorvastatin: Another statin with a more potent effect on cholesterol levels.
Uniqueness
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to the presence of the tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups, which enhance its stability and reactivity. These modifications make it a valuable intermediate in synthetic organic chemistry, offering advantages over its parent compound and other similar statins.
Propiedades
Fórmula molecular |
C25H44O4Si |
|---|---|
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
(4R,6R)-6-[2-[(1S,2S,4aR,6S,8S,8aS)-8-hydroxy-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one |
InChI |
InChI=1S/C25H44O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,16-22,24,26H,10-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22-,24-/m0/s1 |
Clave InChI |
XHIDLZUVXSYVBS-YHTFOKLHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@H](C1)O)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1CC2C=CC(C(C2C(C1)O)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


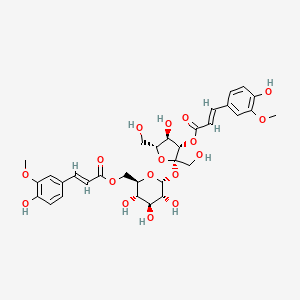
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
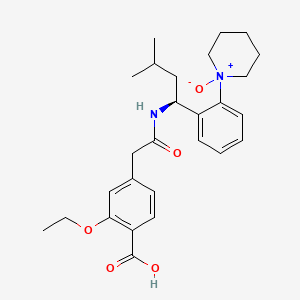
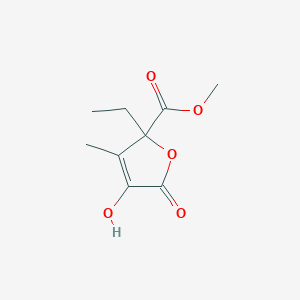
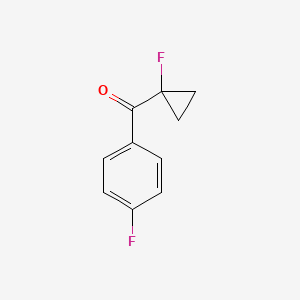
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![1-(2-Chlorophenyl)-3-(1,1-dimethylethyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydro-7-oxo-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13448482.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)

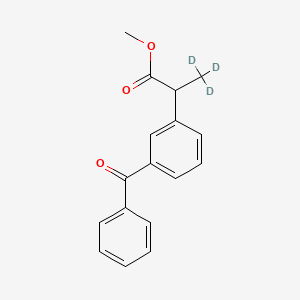
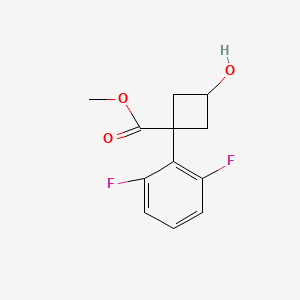
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
